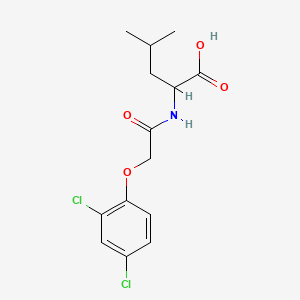
Benzamide,N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a substituted phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, 3-hydroxy-2,2-dimethyl-3-phenylpropylamine, and methylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with 3-hydroxy-2,2-dimethyl-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the benzamide core structure.
N-Methylation: The resulting benzamide is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-Methylbenzamide: A methylated derivative of benzamide.
3-Hydroxy-2,2-dimethyl-3-phenylpropylamine: A related compound with a similar side chain.
Uniqueness
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a hydroxylated phenylpropyl side chain and N-methylation makes it a compound of interest for various applications.
特性
CAS番号 |
15451-22-6 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methylbenzamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,17(21)15-10-6-4-7-11-15)14-20(3)18(22)16-12-8-5-9-13-16/h4-13,17,21H,14H2,1-3H3 |
InChIキー |
NEJBKWYGQLTJPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
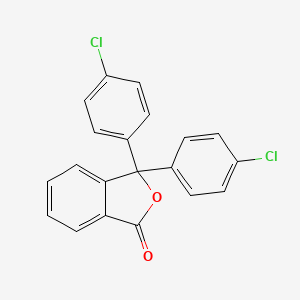
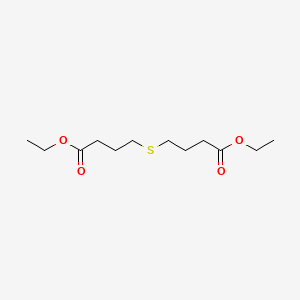
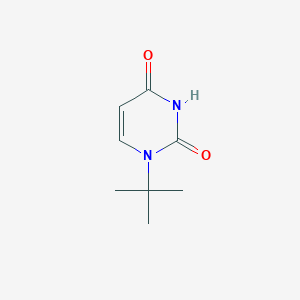
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
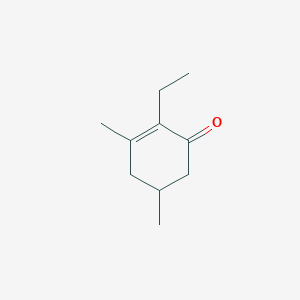
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
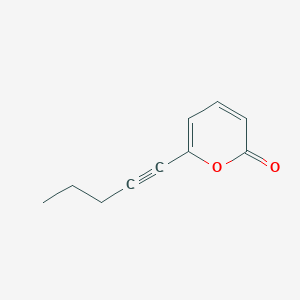
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
